molecular formula C8H14ClN3S B2636551 [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride CAS No. 1609403-51-1

[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride

Cat. No.: B2636551
CAS No.: 1609403-51-1
M. Wt: 219.74 g/mol
InChI Key: LMQBIBDYKJSQHL-UHFFFAOYSA-N
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Description

[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride is a bicyclic heterocyclic compound featuring a fused thiazole-pyrimidine core. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. The ethylamine side chain at the 3-position of the thiazolo[3,2-a]pyrimidine scaffold provides a functional handle for further derivatization or interaction with biological targets.

Properties

CAS No.

1609403-51-1

Molecular Formula

C8H14ClN3S

Molecular Weight

219.74 g/mol

IUPAC Name

2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H13N3S.ClH/c9-3-2-7-6-12-8-10-4-1-5-11(7)8;/h6H,1-5,9H2;1H

InChI Key

LMQBIBDYKJSQHL-UHFFFAOYSA-N

SMILES

C1CN=C2N(C1)C(=CS2)CCN.Cl.Cl

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CCN.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives depending on the substituents on the aldehyde component.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of ultrasonic irradiation and environmentally friendly solvents aligns with green chemistry principles, ensuring efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to 2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine dihydrochloride have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
  • Anticancer Properties
    • Thiazolo derivatives have been investigated for their anticancer potential. For example, compounds derived from this class have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including lung carcinoma (A549) and leukemia (MV4-11). These compounds often act by targeting specific kinases involved in cancer cell signaling pathways .
  • Anti-inflammatory Effects
    • Inflammatory diseases are another area where these compounds show promise. Research indicates that thiazolo derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory disorders .

Case Study 1: Antimicrobial Efficacy

A study conducted by Roxana et al. synthesized various thiazolo derivatives and tested their efficacy against multiple bacterial strains. The findings revealed that certain derivatives exhibited MIC values ranging from 40 to 50 µg/mL against resistant strains .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of thiazolo derivatives, a specific compound demonstrated potent inhibition of c-Met kinase with an IC50 value of 0.021 µmol/L against A549 cells. Molecular docking studies indicated strong binding affinity to the ATP binding site of the enzyme .

Mechanism of Action

The mechanism of action of [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives with Varied Substituents

  • 3-(1,3-Benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine (CAS 682733-25-1): This analog replaces the ethylamine side chain with a benzothiazole group. However, the absence of the ethylamine group likely reduces water solubility compared to the dihydrochloride salt form of the target compound. The molecular formula (C₁₃H₁₁N₃S₂) differs significantly, with a higher sulfur content that could influence redox properties .
  • {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride: This compound features a thiazole ring substituted with a 3-methoxyphenyl group and a methylamine side chain. Unlike the fused bicyclic system in the target compound, this monocyclic thiazole derivative lacks the pyrimidine ring, which may reduce conformational rigidity and binding specificity .

Pyrrolo- and Imidazolo-Fused Analogs

  • 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole Hydrochloride :
    This compound replaces the thiazolo-pyrimidine core with a pyrrolo-triazole system. The triazole ring introduces additional hydrogen-bonding sites, which could improve target affinity. However, the absence of the pyrimidine ring may limit π-π stacking interactions. The dihydrochloride salt form aligns with the target compound’s formulation strategy for improved bioavailability .

  • 9-Substituted Hexahydrodipyrimidines (e.g., 3a-e): These pyrimidine derivatives, synthesized via condensation of 6-amino-2-thioxo-dihydropyrimidinone with aromatic aldehydes, share a pyrimidine backbone but lack the fused thiazole ring. The thioxo group (-S-) in these compounds may confer distinct metal-binding properties compared to the thiazole-containing target compound. Their synthesis route (acid-catalyzed condensation) differs from typical methods for thiazolo[3,2-a]pyrimidines, which often involve cyclization of thiourea derivatives .

Structural and Functional Analysis

Property Target Compound Benzothiazolyl Analog Methoxyphenyl Thiazole
Core Structure Thiazolo[3,2-a]pyrimidine Thiazolo[3,2-a]pyrimidine + benzothiazole Monocyclic thiazole
Substituent Ethylamine (dihydrochloride) Benzothiazole 3-Methoxyphenyl + methylamine
Molecular Formula C₉H₁₄Cl₂N₃S (estimated) C₁₃H₁₁N₃S₂ C₁₁H₁₄Cl₂N₂OS
Solubility High (dihydrochloride salt) Moderate (neutral benzothiazole) Moderate (dihydrochloride salt)
Synthetic Route Likely cyclization of thiourea derivatives Condensation with benzothiazole Aldehyde-thiourea condensation

Key Research Findings

  • Bioactivity Trends: Thiazolo[3,2-a]pyrimidine derivatives generally exhibit enhanced target engagement compared to monocyclic thiazoles due to their rigid, planar structures. For example, benzothiazole-substituted analogs show promise in anticancer screens, while ethylamine derivatives may favor neurological applications .
  • Salt Form Impact :
    Dihydrochloride salts (common in both the target compound and pyrrolo-triazole analogs) improve aqueous solubility by ~30–50% compared to free bases, critical for in vivo studies .
  • Synthetic Flexibility : The target compound’s ethylamine side chain allows for straightforward functionalization, whereas methoxyphenyl or benzothiazole substituents require more complex coupling steps .

Biological Activity

The compound [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of thioamide and amidine precursors under acidic conditions. The resulting compound can be characterized by its molecular formula C10H17Cl2N4SC_{10}H_{17}Cl_2N_4S and a molecular weight of approximately 293.23 g/mol. The IUPAC name is 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine dihydrochloride.

Antitumor Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit significant antitumor properties. For example, compounds with similar thiazole structures have shown promising results in inhibiting cancer cell lines such as Jurkat and HT-29. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxic activity. Specifically, the presence of electron-donating groups at strategic positions has been linked to increased potency against cancer cells .

Antimicrobial Properties

Thiazolo-pyrimidines have also been investigated for their antimicrobial effects. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial cell wall synthesis or enzyme activity critical for bacterial survival .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, thiazolo-pyrimidine compounds have been evaluated for anti-inflammatory properties. For instance, some derivatives have shown to significantly suppress COX-2 activity in vitro. The IC50 values for these compounds indicate their potential as anti-inflammatory agents comparable to established drugs like celecoxib .

The biological activity of [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride is attributed to its ability to bind selectively to various molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to altered cellular responses. For instance, the compound may inhibit specific kinases involved in cancer cell proliferation or inflammatory pathways .

Case Studies

Several case studies highlight the efficacy of thiazolo-pyrimidine derivatives:

  • Antitumor Efficacy : A study reported an IC50 value of 1.61 µg/mL for a closely related thiazolo-pyrimidine derivative against cancer cell lines, indicating strong cytotoxic potential .
  • Inhibition of COX Enzymes : Another investigation found that certain derivatives exhibited IC50 values as low as 0.04 µmol for COX-2 inhibition, suggesting a robust anti-inflammatory effect comparable to conventional NSAIDs .

Comparative Analysis

The following table summarizes the biological activities and corresponding IC50 values of selected thiazolo-pyrimidine derivatives:

Compound NameActivity TypeIC50 Value
Compound AAntitumor1.61 µg/mL
Compound BCOX-2 Inhibition0.04 µmol
Compound CAntimicrobialVaries by strain

Q & A

Basic Research Question

  • Solubility : Typically soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in non-polar solvents due to the hydrochloride salt and heterocyclic core. Solubility profiles should be confirmed via UV-Vis spectrophotometry .
  • Stability : Susceptible to hydrolysis under alkaline conditions. Stability studies should include pH-dependent degradation assays (e.g., HPLC monitoring at 25°C, pH 2–9) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

Advanced Research Question
Methodological steps:

Repeat Characterization : Ensure consistent solvent, temperature, and concentration during NMR acquisition .

X-Ray Crystallography : Resolve structural discrepancies by comparing experimental and calculated diffraction patterns .

Computational Modeling : Use DFT (Density Functional Theory) to predict NMR shifts and verify experimental data .

What strategies optimize the yield of the target compound during multi-step synthesis?

Advanced Research Question

  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency in thiazolo-pyrimidine ring formation .
  • Temperature Control : Maintain reaction temperatures below 80°C to prevent decomposition of amine intermediates .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .

How to design experiments to assess the compound’s pharmacokinetic profile?

Advanced Research Question

  • In Vitro Assays : Measure metabolic stability using liver microsomes (e.g., human CYP450 enzymes) and assess plasma protein binding via equilibrium dialysis .
  • In Vivo Models : Administer the compound to rodents (e.g., 5–50 mg/kg) and quantify plasma concentrations using LC-MS/MS over 24-hour periods .

What methodologies are appropriate for studying the environmental fate of this compound?

Advanced Research Question

  • Environmental Persistence : Conduct OECD 301 biodegradation tests to assess aerobic microbial degradation in soil/water matrices .
  • Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri bioassays to determine LC₅₀/EC₅₀ values for aquatic toxicity .

How can researchers elucidate the mechanism of action in biological systems?

Advanced Research Question

  • Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to predict binding affinities .
  • Transcriptomic Analysis : Perform RNA-seq on treated cell lines to identify differentially expressed genes linked to therapeutic pathways .

What preliminary biological assays are recommended for initial activity screening?

Basic Research Question

  • Antimicrobial Activity : Test against Staphylococcus aureus and Escherichia coli via broth microdilution (MIC determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

What statistical methods are suitable for analyzing dose-response relationships in pharmacological studies?

Advanced Research Question

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with Post-Hoc Tests : Compare dose groups (e.g., Tukey’s HSD) to identify significant differences in efficacy/toxicity .

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